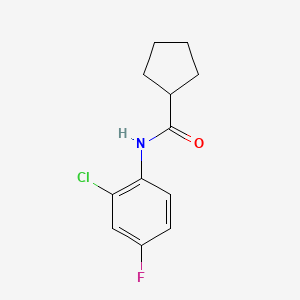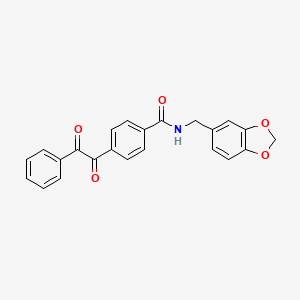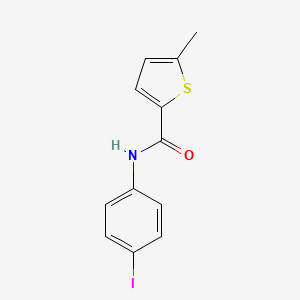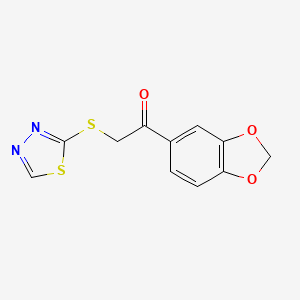
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research. CPPC is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite control. The inhibition of FAAH by CPPC leads to an increase in endocannabinoid levels, which has been linked to several therapeutic benefits.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide involves the inhibition of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are known to activate cannabinoid receptors in the body, which play a crucial role in various physiological processes. The inhibition of FAAH by N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide leads to an increase in endocannabinoid levels, which in turn leads to the activation of cannabinoid receptors and the subsequent therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. The inhibition of FAAH by N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide leads to an increase in endocannabinoid levels, which has been linked to analgesic, anxiolytic, and anti-inflammatory effects. N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has also been shown to have potential therapeutic effects in treating obesity, metabolic disorders, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of interest is the investigation of the potential therapeutic applications of N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide in various disease conditions, including chronic pain, anxiety, and neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and toxicity of N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide to better understand its potential for clinical use.
Méthodes De Synthèse
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluoroaniline with cyclopentanone in the presence of a base to form the corresponding imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide.
Applications De Recherche Scientifique
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. The inhibition of FAAH by N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has also been investigated for its potential use in treating obesity, metabolic disorders, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-10-7-9(14)5-6-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZNEHAYFLOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)

![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)

![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
